Dihexadecyl Phosphate: A Technical Guide for Formulation and Drug Delivery
Dihexadecyl Phosphate: A Technical Guide for Formulation and Drug Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic dialkyl phosphate ester widely utilized in pharmaceutical and cosmetic formulations. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two long hydrophobic hexadecyl (C16) tails, makes it an invaluable component in the formation of lipid-based drug delivery systems. Primarily, DHP serves as a charge-imparting agent, conferring a negative surface charge to vesicles such as liposomes and niosomes. This electrostatic charge is critical for enhancing the colloidal stability of nanoparticle suspensions by preventing aggregation and fusion. While its role as a formulation stabilizer is well-established, its direct immunomodulatory or adjuvant properties are not documented in the scientific literature. This guide provides a comprehensive overview of the core physicochemical properties of DHP, its applications in drug delivery, and detailed protocols for the preparation and characterization of DHP-containing nanoparticles.
Physicochemical Properties of Dihexadecyl Phosphate
Dihexadecyl phosphate is a synthetic phospholipid analogue whose physical and chemical characteristics are pivotal to its function in vesicular systems.[1] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Synonyms | Dicetyl phosphate, DHP, Dihexadecyl hydrogen phosphate | [2],[3] |
| CAS Number | 2197-63-9 | [2],[4] |
| Molecular Formula | C₃₂H₆₇O₄P | [2],[3] |
| Molecular Weight | 546.85 g/mol | [2],[3] |
| Appearance | White crystalline solid/powder | [3] |
| Melting Point | 74-79.6 °C | [2] |
| Solubility | - Slightly soluble in water and chloroform- Soluble in ethanol- Dispersible in oil | [1],[3] |
| pKa (Predicted) | 1.50 ± 0.50 | [2] |
| Stability | Stable under standard conditions; susceptible to hydrolysis under strong acidic conditions. | [3] |
| Storage Temperature | -20°C | [2] |
| Critical Micelle Conc. (CMC) | Not readily available in the literature. Its structure with two long alkyl chains strongly favors bilayer (vesicle) formation over micellization. |
Role in Drug Delivery and Formulation Science
The primary application of dihexadecyl phosphate in drug development is as a key excipient in lipid nanoparticle systems, including liposomes and niosomes.[1]
Charge Imparting Agent and Vesicle Stabilization
The phosphate headgroup of DHP is negatively charged at physiological pH. When incorporated into a lipid bilayer, these headgroups orient towards the aqueous phase, imparting a net negative surface charge to the vesicle.[1] This surface charge creates electrostatic repulsion between adjacent nanoparticles, preventing them from aggregating and fusing, which significantly enhances the colloidal stability of the formulation.[5] A sufficiently high negative zeta potential, typically below -30 mV, is indicative of a stable nanoparticle suspension.
Influence on Nanoparticle Properties
The inclusion of DHP can influence several key characteristics of drug delivery systems:
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Zeta Potential: The molar ratio of DHP in the lipid mixture directly correlates with the magnitude of the negative zeta potential.
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Encapsulation Efficiency: The surface charge can influence the encapsulation of charged drug molecules. For positively charged drugs, the negative charge provided by DHP can enhance encapsulation efficiency through electrostatic interactions.
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Vesicle Rigidity and Permeability: The two long, saturated C16 chains of DHP contribute to a more ordered and rigid lipid bilayer, which can decrease the permeability of the membrane and improve drug retention within the vesicle.
Immunological Properties: Adjuvant Potential
An adjuvant is a substance that enhances the immune response to a co-administered antigen.[5] Common adjuvants include aluminum salts, oil-in-water emulsions, and agonists for pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[5][6]
While other phosphate-containing lipids, such as monophosphoryl lipid A (a TLR4 agonist), are potent adjuvants, there is no direct scientific evidence to suggest that dihexadecyl phosphate itself possesses intrinsic adjuvant activity.[7] Searches for DHP as a direct modulator of immune signaling pathways, such as TLR or inflammasome activation, did not yield specific findings.[8][9][10]
Therefore, the role of DHP in vaccine formulations is best understood as that of a formulation and delivery component rather than a direct immunostimulant. By stabilizing the antigen-carrying nanoparticle, DHP ensures the effective delivery of the antigen to antigen-presenting cells (APCs), which is a prerequisite for initiating an immune response. The stability it confers allows the vaccine formulation to maintain its integrity from production to administration, ensuring the antigen's structural and conformational epitopes are preserved.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of DHP-containing liposomes.
Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into smaller vesicles.
Methodology:
-
Lipid Dissolution: Accurately weigh the desired lipids, including the primary phospholipid (e.g., DSPC, DPPC, or Soy PC), cholesterol, and dihexadecyl phosphate, and dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-bottom flask. A typical molar ratio for a stable, negatively charged formulation might be Phospholipid:Cholesterol:DHP of 8.5:4.5:6.5.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated to the flask. The temperature of the buffer must be above the Tc of the lipid mixture.
-
Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. The lipid film will peel off the flask wall and hydrate (B1144303) to form MLVs.
-
Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.
-
Protocol: Nanoparticle Characterization
5.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer to a suitable concentration to avoid multiple scattering effects (typically a slightly opalescent appearance).
-
Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs averaged automatically by the software.
-
Data Analysis: The instrument software will generate a report including the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered indicative of a monodisperse and homogenous population.
5.2.2 Zeta Potential (Surface Charge) Measurement
-
Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.
-
Measurement: Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.
-
Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential value (in millivolts). For DHP-containing vesicles, this value is expected to be negative.
5.2.3 Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes. Dialyze against a large volume of buffer.
-
Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g., Sephadex G-50) where liposomes elute in the void volume, separated from the smaller free drug molecules.
-
Centrifugation: Use ultracentrifugation or centrifugation with specialized filter units to pellet the liposomes, separating them from the supernatant containing the free drug.
-
-
Quantification:
-
Measure the initial total amount of drug used in the formulation (Total Drug).
-
Measure the amount of free drug in the collected supernatant/dialysate (Free Drug).
-
Calculate the amount of encapsulated drug: Encapsulated Drug = Total Drug - Free Drug.
-
-
Calculation:
-
%EE = (Encapsulated Drug / Total Drug) x 100
-
Visualizations: Structure and Function
The unique amphiphilic structure of DHP is directly responsible for its function in nanoparticles.
Conclusion
Dihexadecyl phosphate is a critical excipient for the development of stable, negatively charged lipid-based nanoparticle drug delivery systems. Its well-defined physicochemical properties allow for the rational design of formulations with controlled size, charge, and stability. While it is not a direct immunostimulant, its role in stabilizing vaccine delivery vehicles is essential for ensuring the effective presentation of antigens to the immune system. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to harness the properties of dihexadecyl phosphate in advanced therapeutic and prophylactic formulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]
- 3. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. Dicetyl Phosphate | C32H67O4P | CID 75143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 6. What Is the Main Function of Adjuvants in Vaccines? [aarp.org]
- 7. Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
